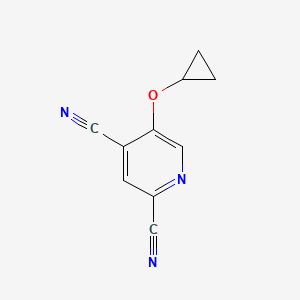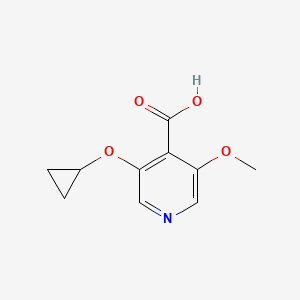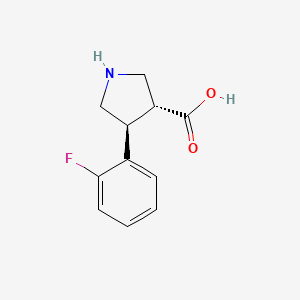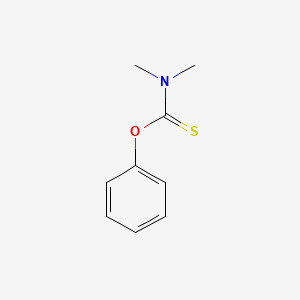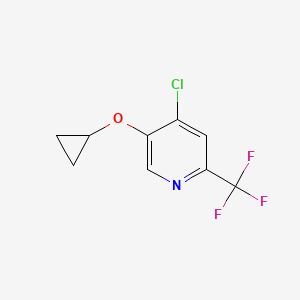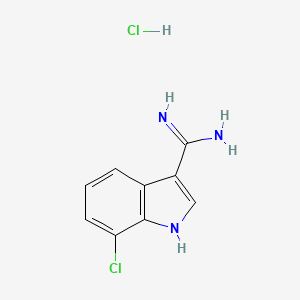
2-Tert-butyl-5-cyclopropoxy-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-Tert-butyl-5-cyclopropoxy-N-methylpyridin-4-amine involves several synthetic routes. One common method includes the reaction of tert-butylamine with cyclopropyl bromide to form tert-butylcyclopropylamine. This intermediate is then reacted with 4-chloropyridine under specific conditions to yield the desired compound . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
2-Tert-butyl-5-cyclopropoxy-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-Tert-butyl-5-cyclopropoxy-N-methylpyridin-4-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Tert-butyl-5-cyclopropoxy-N-methylpyridin-4-amine can be compared with other similar compounds, such as:
2-Tert-butyl-5-cyclopropoxy-N-methylpyridin-3-amine: This compound has a similar structure but differs in the position of the amine group, leading to different chemical and biological properties.
5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine: Another similar compound with variations in the position of functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropyloxy-N-methylpyridin-4-amine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12-7-10(14-4)11(8-15-12)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
CMKXARZQVHQCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





